REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[C:5]([CH2:9][OH:10])[CH:6]=[CH:7][CH:8]=1.CS(C)=O.C(N(CC)CC)C>O>[CH3:1][O:2][C:3]1[C:4]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[C:5]([CH:6]=[CH:7][CH:8]=1)[CH:9]=[O:10]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(3-methoxy-2-pentyloxyphenyl)methanol
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C=CC1)CO)OCCCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6.72 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Sulfur trioxide--pyridine complex (2.56 g, 16.1 mmol) was added
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted 3 times with ethyl acetate (30 ml)
|
Type
|
WASH
|
Details
|
washed with 2N hydrochloric acid (30 ml), water (30 ml) and saturated brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography (hexane/ethyl acetate=15/1-10/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C=O)C=CC1)OCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |